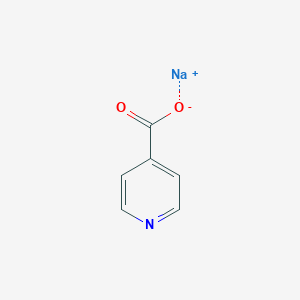

Sodium isonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16887-79-9 |

|---|---|

Molecular Formula |

C6H5NNaO2 |

Molecular Weight |

146.10 g/mol |

IUPAC Name |

sodium;pyridine-4-carboxylate |

InChI |

InChI=1S/C6H5NO2.Na/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9); |

InChI Key |

HCYCXCGNTXGKLQ-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CN=CC=C1C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CN=CC=C1C(=O)O.[Na] |

Other CAS No. |

16887-79-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Contextual Significance in Pyridine Carboxylate Chemistry

The chemical behavior and utility of sodium isonicotinate (B8489971) are best understood in the context of its isomers: sodium picolinate (B1231196) (2-pyridinecarboxylate) and sodium nicotinate (B505614) (3-pyridinecarboxylate). The position of the carboxylate group on the pyridine (B92270) ring profoundly influences the electronic properties and coordination chemistry of these molecules. nih.govnih.govwikipedia.org

Pyridinecarboxylic acids, including isonicotinic acid, are organic compounds derived from pyridine with a carboxylic acid substituent. wikipedia.org The three isomers share the same molecular formula and weight but differ in the position of the carboxylate group. wikipedia.org This seemingly minor structural variation leads to significant differences in their coordination modes with metal ions. researchgate.netresearchgate.net Picolinic acid, with the carboxylate at the 2-position, can act as a bidentate chelating ligand, binding to a metal center through both the pyridine nitrogen and a carboxylate oxygen. researchgate.net In contrast, nicotinic and isonicotinic acids, with the carboxylate at the 3- and 4-positions respectively, are sterically hindered from forming a stable chelate ring with a single metal center. nih.gov

Table 1: Comparison of Pyridine Carboxylate Isomers

| Property | Sodium Picolinate (2-isomer) | Sodium Nicotinate (3-isomer) | Sodium Isonicotinate (4-isomer) |

| Typical Coordination Mode | Chelating | Bridging | Bridging |

| Geometry | Forms a 5-membered chelate ring | Angled bridging | Linear bridging |

| Resulting Structures | Often forms discrete mononuclear complexes | Can form coordination polymers | Ideal for forming extended coordination polymers and MOFs |

Evolving Research Paradigms and Scientific Inquiry Directions

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of this compound. These calculations provide a fundamental understanding of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. uctm.edu By employing functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets like 6-31G(d,p) or 6-311+G(d,p), researchers can accurately predict the most stable three-dimensional arrangement of atoms in the isonicotinate anion. uctm.edutandfonline.comresearchgate.netcyberleninka.ru This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. uctm.edu

The optimized structure serves as the foundation for further calculations of molecular properties. uctm.edu For the isonicotinate moiety, DFT calculations reveal a planar pyridine ring structure, a consequence of the sp² hybridization of the carbon and nitrogen atoms within the ring. The carboxylate group's geometry is also precisely defined. The accuracy of these theoretical structures is often validated by comparing them with experimental data from X-ray crystallography, with DFT-optimized geometries showing excellent agreement with experimental results. osti.gov

Table 1: Selected Optimized Geometrical Parameters for the Isonicotinate Anion (Typical Values) This table presents typical bond length and angle values for the isonicotinate moiety as predicted by DFT calculations in related studies. Actual values may vary slightly based on the specific computational method and the crystalline environment.

| Parameter | Typical Calculated Value |

|---|---|

| C-C (ring) | 1.38 - 1.40 Å |

| C-N (ring) | 1.33 - 1.34 Å |

| C-C (ring-COO) | 1.51 - 1.53 Å |

| C-O (carboxylate) | 1.25 - 1.27 Å |

| C-N-C (angle) | 117° - 118° |

| C-C-C (angle) | 118° - 121° |

| O-C-O (angle) | 125° - 127° |

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding a molecule's chemical reactivity and kinetic stability. uctm.edulibretexts.org The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uctm.edutandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. libretexts.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons between the orbitals. tandfonline.combiomedres.us Conversely, a small gap suggests high chemical reactivity and lower stability. tandfonline.combiomedres.us DFT calculations are widely used to determine the energies of these frontier orbitals. researchgate.net For organotin(IV) compounds incorporating an isonicotinate moiety, a HOMO-LUMO energy gap (ΔE) has been calculated to be 4.0931 eV. researchgate.net This value helps in quantifying the molecule's stability and predicting its behavior in chemical reactions. researchgate.netresearchgate.net The distribution of electron density in these orbitals also reveals likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties for Isonicotinate-Containing Systems Data derived from theoretical studies on molecules containing the isonicotinate functional group.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | -1.0 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Chemical reactivity and kinetic stability researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of charge distribution, electron delocalization, and the nature of bonding and intermolecular interactions within a molecule. tandfonline.comresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory. mdpi.com

Table 3: Key NBO Stabilization Interactions in Nicotinate (B505614)/Isonicotinate Systems Representative data from NBO analysis of related complex systems.

| Donor NBO | Acceptor NBO | Typical Stabilization Energy (E(2)) (kJ mol⁻¹) | Interaction Type |

|---|---|---|---|

| LP(O) on carboxylate | π(C-O) | ~196 mdpi.com | Intramolecular charge transfer, resonance |

| π(C-C) in ring | π(C-N) in ring | ~67 - 123 mdpi.com | π-electron delocalization |

| π(C-C) in ring | π(C-C) in ring | ~66 - 113 mdpi.com | π-electron delocalization |

| LP(N) in ring | π(C-C) in ring | ~38 mdpi.com | Ring stabilization |

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. DFT calculations can accurately forecast vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netcyberleninka.ru

The calculation of NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For accurate predictions, especially for nuclei other than ¹H and ¹³C, the choice of functional and basis set is critical. mdpi.commdpi.com Studies on ruthenium complexes with isonicotinate ligands have shown a high correlation between GIAO-predicted NMR shifts and experimental values, confirming the reliability of the optimized structures. researchgate.net Similarly, calculated vibrational frequencies for sodium nicotinate and related compounds have shown good agreement with experimental FT-IR spectra after applying a scaling factor to account for anharmonicity and other theoretical approximations. researchgate.netcyberleninka.ruscience.gov

Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the Isonicotinate Moiety This table illustrates the typical agreement between theoretical and experimental data for key vibrational modes.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| C=O Asymmetric Stretch | ~1600 - 1630 | ~1605 (m) researchgate.net |

| Pyridine Ring Stretch | ~1550 - 1590 | ~1558 |

| C-O Symmetric Stretch | ~1390 - 1420 | ~1410 |

| C-H in-plane bend | ~1200 - 1230 | ~1225 |

Materials with significant Non-Linear Optical (NLO) properties are in high demand for applications in optoelectronics and photonics. ajchem-a.com Theoretical calculations provide a powerful route to screen and design molecules with high NLO activity. ajchem-a.com Key NLO properties, including the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be computed using DFT methods. tandfonline.com

The magnitude of the first-order hyperpolarizability (β) is a direct measure of a molecule's NLO response. ajchem-a.com Molecules with large β values often feature significant intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups. tandfonline.com For comparative studies, the NLO properties of a target molecule are often benchmarked against those of a standard reference compound like urea (B33335). tandfonline.comresearchgate.net Computational studies on related organic chromophores indicate that the presence of conjugated π-systems and charge-transfer characteristics, features inherent to the isonicotinate structure, are favorable for NLO activity. tandfonline.comajchem-a.com

Table 5: Theoretically Calculated Non-Linear Optical (NLO) Properties Values are for model systems and serve as an indication of the properties of the isonicotinate chromophore.

| Parameter | Significance |

|---|---|

| Dipole Moment (μ) | Measures charge asymmetry |

| Polarizability (α) | Measures the molecule's response to an electric field |

| First Hyperpolarizability (β) | Indicates second-order NLO activity ajchem-a.com |

Molecular Simulation Techniques

While quantum chemical calculations typically focus on single, static molecules, molecular simulation techniques like Molecular Dynamics (MD) are used to study the behavior of systems containing many molecules over time. mdpi.comresearchgate.net MD simulations provide a dynamic picture of molecular interactions, conformational changes, and transport properties in condensed phases like solutions or solid-state materials. nih.govdiva-portal.org

For this compound, MD simulations can model its behavior in an aqueous solution, showing how water molecules arrange around the isonicotinate anion and the sodium cation. In the solid state, these simulations can be used to investigate the transport properties of sodium ions within a crystal lattice, a topic of interest for materials like solid-state electrolytes. nih.gov Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): Used to assess the stability of a molecule's conformation over the course of the simulation. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting the most flexible parts of the molecule. mdpi.comnih.gov

Radial Distribution Function (RDF): Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point, providing insight into solvation shells or crystal packing. researchgate.net

These simulations bridge the gap between single-molecule quantum calculations and the macroscopic properties of the material, offering a more complete understanding of its behavior in a realistic environment. nih.govdiva-portal.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ion Transport

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each atom over time, providing a detailed view of the material's dynamic behavior. This technique is particularly valuable for understanding phenomena such as ion transport in electrolytes. cam.ac.uknih.govmdpi.com

While direct MD simulation studies focused solely on this compound are not extensively documented in the literature, the methodology has been widely applied to analogous sodium-ion-conducting materials, such as those in the NaSICON (Sodium Super-Ionic Conductor) family. mdpi.com These studies offer a clear blueprint for how MD simulations can unravel the mechanisms of Na⁺ ion transport.

In a typical MD simulation of a sodium-containing solid electrolyte, the system is modeled in a simulation box with periodic boundary conditions. The interactions between atoms are described by a force field, which is a set of mathematical functions and parameters that calculate the potential energy of the system for a given set of atomic coordinates. researchgate.net Simulations performed at different temperatures allow for the calculation of key transport properties.

Research on multi-element NaSICON structures demonstrates that MD simulations can reveal the three-dimensional diffusion pathways of Na⁺ ions. mdpi.com The simulations can quantify the Na⁺ diffusion coefficient (D), ionic conductivity (σ), and the activation energy (Eₐ) for ion hopping. These parameters are crucial for evaluating a material's potential as a solid-state electrolyte. mdpi.com For instance, studies on Na₁₊ₓ₊ᵧScᵧZr₂₋ᵧSiₓP₃₋ₓO₁₂ have shown that Na⁺ transport is governed by factors such as Na⁺ trapping near substituent atoms and the percolation pathways available for diffusion. mdpi.com At low substituent concentrations, Na⁺ ions can become trapped in low-energy sites, leading to lower diffusion and conductivity. mdpi.com

The table below presents representative data from MD simulations on NaSICON compounds, illustrating the type of quantitative information that can be obtained.

| Compound Composition (NaSICON) | Temperature (K) | Diffusion Coefficient (D) (cm²/s) | Activation Energy (Eₐ) (eV) |

|---|---|---|---|

| Na₃.₄Zr₂Si₂.₄P₀.₆O₁₂ | 473 | ~1.1 x 10⁻⁵ | 0.24 |

| Na₃.₀Zr₂Si₂.₀P₁.₀O₁₂ | 473 | ~7.0 x 10⁻⁶ | 0.28 |

| Na₂.₅Zr₂Si₁.₅P₁.₅O₁₂ | 473 | ~2.5 x 10⁻⁶ | 0.35 |

| Na₁Zr₂P₃O₁₂ | 573 | ~1.0 x 10⁻⁷ | 0.45 |

This table presents representative values for NaSICON compounds to illustrate the outputs of MD simulations. Data is conceptually derived from findings in related literature. escholarship.orgnih.gov

Kinetic Monte Carlo Simulations for Transport Properties in Solid-State Electrolytes

Kinetic Monte Carlo (KMC) simulations are a powerful tool for studying dynamic processes that occur over longer timescales than are typically accessible with MD. tu-clausthal.de Instead of solving equations of motion, KMC simulates the time evolution of a system by modeling the probabilities of individual events, such as an ion hopping from one lattice site to another. arxiv.orgarxiv.org This method is exceptionally well-suited for investigating ion transport in solid-state electrolytes where diffusion occurs as a series of rare events. nih.govnih.gov

The application of KMC to sodium-ion transport is extensively demonstrated in studies of NaSICON electrode and electrolyte materials. nih.govarxiv.orgarxiv.org These simulations, often based on energy parameters derived from first-principles (ab initio) calculations, can map the compositional space of a material and determine its transport properties with high accuracy. nih.govnih.gov

In a KMC simulation of a solid-state electrolyte, a catalog of all possible ion hopping events is created, with each hop assigned a rate calculated from its activation energy barrier. The simulation algorithm then probabilistically selects events to execute, advancing the system time accordingly. tu-clausthal.de This approach allows for the simulation of millions of ion jumps, providing excellent statistics for calculating macroscopic properties like diffusivity and conductivity. nih.gov

Studies on Na₁₊ₓZr₂SiₓP₃₋ₓO₁₂ have used over 2,000 distinct ab initio-based KMC simulations to explore how polyanion mixing affects Na-ion transport. nih.govnih.gov The results show that the local arrangement of sodium ions and vacancies, as well as the chemical environment set by the material's framework, critically influences Na⁺ mobility. arxiv.orgarxiv.org The simulations can identify the optimal sodium concentrations for high ionic conductivity. For example, in the Na₁₊ₓZr₂SiₓP₃₋ₓO₁₂ system, KMC simulations correctly predicted that the highest ionic conductivity is achieved at a composition of Na₃.₄Zr₂Si₂.₄P₀.₆O₁₂, a finding that was subsequently confirmed by experimental measurements. nih.govnih.gov

The following interactive table shows representative Na⁺ diffusivity values for a NaSICON electrode material at different sodium concentrations, as determined by KMC simulations.

| Na Concentration (x) in NaₓV₂(PO₄)₃ | Temperature (K) | Chemical Diffusion Coefficient (D) (cm²/s) |

|---|---|---|

| 1.0 | 300 | ~5.0 x 10⁻¹³ |

| 1.5 | 300 | ~2.0 x 10⁻¹¹ |

| 2.0 | 300 | ~8.0 x 10⁻¹⁰ |

| 2.5 | 300 | ~1.0 x 10⁻⁹ |

| 3.0 | 300 | ~1.2 x 10⁻⁹ |

This table shows representative KMC simulation data for the NaSICON electrode material NaₓV₂(PO₄)₃ to illustrate the method's application. Data is conceptually derived from findings in related literature. arxiv.orgfigshare.com

Advanced Interaction Analysis

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining chemical concepts like atoms and bonds based on the topology of the electron density (ρ(r)). researchgate.netarxiv.org This analysis allows for the characterization of all types of chemical interactions, from strong covalent bonds to weak non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.nettandfonline.com

The core of QTAIM involves finding the critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density along the path between two nuclei (the bond path) but a maximum in the perpendicular directions. pitt.edu The properties of the electron density at the BCP, such as its value (ρ), its Laplacian (∇²ρ), and various energy densities, reveal the nature of the interaction. researchgate.net

For example, in the [Cu(INA)₂(H₂O)₄] complex, QTAIM analysis identified BCPs for O-H···O hydrogen bonds, π-stacking interactions between pyridine rings, and anion-π interactions between the carboxylate oxygen atoms and the pyridine ring. rsc.org The topological parameters at these BCPs provide quantitative data on the strength and nature of these bonds.

A positive value of the Laplacian (∇²ρ(r) > 0) at a BCP is characteristic of "closed-shell" interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces. A negative value (∇²ρ(r) < 0) indicates a "shared" interaction, typical of covalent bonds.

| Interaction Type (in an Isonicotinate Complex) | Electron Density (ρ) (a.u.) | Laplacian of ρ (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) | Nature of Interaction |

|---|---|---|---|---|

| O-H···O (Hydrogen Bond) | 0.025 | +0.090 | -0.001 | Strong, partially covalent |

| Anion-π (O···C of ring) | 0.009 | +0.035 | +0.001 | Weak, closed-shell |

| π-stacking (C···C of rings) | 0.007 | +0.028 | +0.0005 | Very weak, closed-shell |

This table contains representative QTAIM parameters for interactions involving the isonicotinate moiety in a metal complex to illustrate the method's output. Data is conceptually derived from findings in related literature. rsc.orgnih.gov

Energy Framework Analysis for Quantifying Intermolecular Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method calculates the interaction energies between a central molecule and its neighbors and partitions them into physically meaningful components: electrostatic, polarization, dispersion, and repulsion. The result is a 3D framework that highlights the dominant interactions responsible for the crystal packing.

This analysis has been performed on derivatives of isonicotinate, such as ethyl 5-amino-2-bromoisonicotinate. researchgate.net For such a compound, the total interaction energy (E_tot) is calculated as the sum of the electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep) energies. By visualizing these energy components as cylinders connecting molecular pairs, the method provides an intuitive picture of the crystal's energetic topology. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear map of the forces holding the crystal together.

The relative contributions of these energy components reveal the nature of the crystal packing. For instance, a large electrostatic component suggests that Coulombic forces are dominant, whereas a large dispersion component points to the importance of van der Waals forces.

The following table details the interaction energies calculated for an isonicotinate derivative, showcasing the quantitative insights gained from energy framework analysis.

| Energy Component | Description | Calculated Value (kJ/mol) |

|---|---|---|

| E_ele | Electrostatic Energy | -59.2 |

| E_pol | Polarization Energy | -15.5 |

| E_dis | Dispersion Energy | -140.3 |

| E_rep | Repulsion Energy | 107.2 |

| E_tot | Total Interaction Energy | -128.8 |

Data derived from the energy framework analysis of ethyl 5-amino-2-bromoisonicotinate. researchgate.net

This analysis reveals that for this particular isonicotinate derivative, the dispersion forces (E_dis) are the most significant attractive contribution to the lattice energy, followed by electrostatic interactions (E_ele). researchgate.net Such an analysis for this compound would similarly quantify the balance of ionic and van der Waals forces that define its crystal structure.

Theoretical and Computational Chemical Studies

Reagent in Organic Synthesis

Its chemical properties make it a suitable reagent for creating more complex molecules. myskinrecipes.com For instance, it is a reactant in the synthesis of organotin(IV) compounds, which are potential linkers for coordination polymers. nih.govrsc.org

Ligand in Coordination Chemistry

The isonicotinate (B8489971) anion can act as a ligand, binding to metal ions to form coordination complexes. It can coordinate to metals through the nitrogen atom of the pyridine (B92270) ring and/or the oxygen atoms of the carboxylate group. unesp.br This versatility allows for the formation of a wide range of coordination compounds with diverse structures and properties.

Sodium isonicotinate has been used as a ligand in the study of rhodium acetate (B1210297) complexes, where the identity of the ligand influences the color of the resulting complex. wisc.edu It also plays a role in the formation of coordination polymers, which are large, repeating chains or networks of metal ions linked by organic ligands. rsc.orgmdpi.comnih.gov For example, it has been used to create heterobimetallic complexes and coordination polymers with metals like tin and zinc. nih.govrsc.org

Applications in Chemical Materials Science

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are a class of materials constructed from metal ions or clusters connected by organic ligands. The isonicotinate ligand is a common component in the synthesis of these materials due to its ability to bridge metal centers in various ways. mdpi.comacs.org This leads to the formation of one-dimensional, two-dimensional, or three-dimensional structures. acs.orgresearchgate.net These materials are of interest for their potential applications in areas such as catalysis, gas storage, and luminescence. nih.gov

Role of Isonicotinate in Tailoring Material Properties

Optical Properties : The electronic structure of the isonicotinate ligand can influence the photoluminescent properties of the resulting materials. For instance, lanthanide-based coordination polymers incorporating isonicotinate N-oxide exhibit luminescence. acs.org In another example, the color of rhodium acetate (B1210297) complexes can be altered by the coordination of different ligands, including this compound, which is a concept that can be used to illustrate ligand field theory. wisc.edu

Electrical Properties : While not extensively detailed in the provided context, the structure and composition of coordination polymers can impact their electrical conductivity. The arrangement of metal ions and organic linkers creates pathways for charge transport.

Thermal Stability : The thermal stability of metal-isonicotinate complexes has been investigated using techniques like thermogravimetric analysis (TGA). unesp.brresearchgate.net The decomposition of these materials is influenced by the nature of the metal ion and the coordination environment. niscpr.res.in Studies on metal isonicotinate tetrahydrates show that they exhibit considerable thermal stability, which is an important characteristic for practical applications of materials. acs.orgresearchgate.net The way the isonicotinate ligand binds to the metal and the resulting crystal packing, including hydrogen bonding, can significantly affect the material's stability at higher temperatures. researchgate.netias.ac.in

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isonicotinic acid |

| Sodium hydroxide |

| Nicotinic acid |

| Organotin chlorides |

| Organotin(IV) carboxylates |

| Nicotinic anhydride |

| Nicotinoyl chloride |

| Rhodium acetate |

| Tin |

| Zinc |

| Isonicotinate N-oxide |

| Lanthanide |

Catalytic Applications and Reaction Mechanisms

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, benefits significantly from the unique electronic and steric properties of isonicotinate-containing ligands. These ligands can coordinate to metal centers, modulating their reactivity and guiding the transformation of substrates with high efficiency and selectivity.

Ruthenium complexes are highly effective catalysts for hydrogenation reactions. The inclusion of pyridine-based ligands, such as those derived from isonicotinic acid, is crucial for the catalyst's performance. These ligands can influence the catalyst's activity and stability. For instance, ruthenium PNP pincer complexes, which feature a central pyridine (B92270) ring, are exceptionally active in the hydrogenation of CO2. researchgate.net The pyridine moiety in these ligands is not merely a spectator but can participate in the catalytic cycle through metal-ligand cooperation. researchgate.net

In the hydrogenation of biomass-derived levulinic acid to γ-valerolactone (GVL), ruthenium-based catalysts have shown superior performance compared to other transition metals. frontiersin.org This is attributed to ruthenium's ability to efficiently hydrogenate the keto group under mild conditions. frontiersin.org While many studies focus on heterogeneous Ru catalysts for this transformation, the fundamental principles of ligand influence are transferable. The use of water-soluble ligands to modify ruthenium nanoparticles, for example, demonstrates how the ligand sphere can be tailored for specific reaction media and conditions. frontiersin.org Although direct examples specifying isonicotinate (B8489971) ligands in extensive ruthenium-catalyzed hydrogenation studies are not prevalent in the reviewed literature, the principles established with analogous pyridine-based ligands highlight the potential for isonicotinate to serve as an effective component in designing advanced ruthenium hydrogenation catalysts.

Palladium complexes featuring pyridinecarboxylate (pyca) ligands have been identified as highly efficient catalysts for the carbonylation of alcohols and olefins to produce carboxylic acids and esters. researchgate.net These N-O type chelating ligands play a critical role in the catalyst's stability and activity. Studies on methylpalladium(II) complexes with various phosphine (B1218219) ligands have shown that the pyridine-2-carboxylate (an isomer of isonicotinate) ligand is labile under mild conditions, which is a key factor in the catalytic mechanism. rsc.org

The carbonylation process is thought to proceed via a dissociative mechanism, where the lability of both the phosphine ligand and the pyridinecarboxylate chelate is crucial for the insertion of carbon monoxide. rsc.org The electronic and steric properties of substituents on the pyridine ring can significantly affect the rate and mechanism of carbonylation. psu.edu For example, increasing the basicity of the phosphine ligand generally decreases the reaction rate, but modifying the pyridinecarboxylate ligand can open alternative reaction pathways. psu.edu

A novel palladium(II) complex containing a chelating pyridine-2-carboxylato anion and a labile tosylato ligand demonstrated remarkable activity and selectivity in the carbonylation of a wide range of primary, secondary, and tertiary alcohols, as well as terminal olefins. researchgate.net This catalyst was stable under reaction conditions without the need for excess phosphine ligands. researchgate.net

Table 1: Selected Palladium-Catalyzed Carbonylation Reactions

| Substrate | Catalyst System | Product | Key Finding | Reference |

|---|---|---|---|---|

| Alcohols & Olefins | [Pd(pyca)(PPh3)(OTs)] | Carboxylic Acids/Esters | High activity and selectivity; catalyst stability. | researchgate.net |

| Methyl Substrates | [PdMe(pyca)(L)] | Acyl Complexes | Ligand lability enables a dissociative mechanism. | rsc.org |

Note: 'pyca' refers to pyridinecarboxylate, an isomer of isonicotinate. L represents various phosphine ligands. N-O represents chelating pyridinecarboxylate ligands.

In a departure from its role as a ligand, isonicotinate esters have been found to act as organocatalysts for decarboxylative borylation reactions. Specifically, tert-butyl isonicotinate catalyzes the conversion of aryl and alkenyl carboxylic acids into valuable boronate esters. acs.orgnih.gov This transformation is achieved by reacting an N-hydroxyphthalimide (NHPI) ester derivative of the carboxylic acid with bis(pinacolato)diboron (B136004) (B₂Pin₂) under base-free conditions. acs.orgnih.gov

The reaction demonstrates a broad substrate scope, successfully converting a variety of aryl carboxylic acids with diverse functional groups and electronic properties. acs.org This method is particularly valuable for substrates that are challenging to decarboxylate using traditional transition-metal catalysis. acs.org The operational simplicity and the low cost of the isonicotinate catalyst make this process suitable for large-scale synthesis. acs.org

The proposed mechanism involves the formation of a three-component adduct between the isonicotinate ester, the diboron (B99234) reagent, and the NHPI ester. acs.org This adduct facilitates a single-electron transfer (SET) process, leading to radical decarboxylation of the carboxylic acid derivative. The resulting aryl or alkenyl radical then couples with a pyridine-stabilized boryl radical to form the final boronate ester product. nih.gov

Table 2: Isonicotinate Ester-Catalyzed Decarboxylative Borylation of NHPI Esters

| Substrate (from Carboxylic Acid) | Catalyst | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzoyl | tert-butyl isonicotinate | B₂Pin₂ | 4-Methoxyphenylboronate | 95 | acs.org |

| 4-(Trifluoromethyl)benzoyl | tert-butyl isonicotinate | B₂Pin₂ | 4-(Trifluoromethyl)phenylboronate | 91 | acs.org |

| 2-Naphthoyl | tert-butyl isonicotinate | B₂Pin₂ | 2-Naphthylboronate | 93 | acs.org |

Reaction conditions typically involve heating the NHPI ester, B₂Pin₂, and catalyst in a solvent like PhCF₃ at 110°C. acs.org

The dearomatization of pyridines is a powerful strategy for synthesizing valuable azaheterocycles. Rhodium catalysts have been successfully employed in the enantioselective dearomatization of pyridinium (B92312) salts derived from nicotinic acid esters, which are isomers of isonicotinates. auburn.eduresearchgate.net These reactions typically involve the addition of aryl or alkenyl boronic acids to activated N-alkyl nicotinate (B505614) salts, yielding 1,6-dihydropyridines with a fully substituted stereocenter. auburn.edu

The reaction exhibits broad functional group tolerance, accommodating alkenes, alcohols, esters, amides, and halides. auburn.eduresearchgate.net This methodology provides access to highly functionalized dihydropyridines, which are versatile intermediates for the synthesis of tetrahydropyridines, piperidines, and various natural product scaffolds. auburn.edunih.gov The choice of chiral ligand, such as specific BINAP derivatives, is critical for achieving high enantioselectivity. researchgate.net While these studies focus on nicotinate derivatives, the underlying principle of activating the pyridine ring towards nucleophilic attack is directly applicable to isonicotinate systems, suggesting a promising avenue for synthesizing alternative classes of azaheterocycles.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in catalyst separation and reusability. Isonicotinate can be incorporated as a structural linker in solid-state materials like Metal-Organic Frameworks (MOFs), creating robust and active heterogeneous catalysts.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.orgfrontiersin.org Their high surface area, tunable porosity, and the potential for incorporating catalytically active sites make them ideal platforms for heterogeneous catalysis. mdpi.comrsc.org The organic linkers can be functionalized to act as catalysts themselves, or the metal nodes can serve as Lewis acid sites. frontiersin.org

The incorporation of pyridinecarboxylate linkers, such as isonicotinate, into MOF structures can create catalysts for a variety of organic reactions. The nitrogen atom of the pyridine ring can act as a basic site or a coordination site for other catalytic species. For example, a MOF named Zr-PZDB, which consists of Zr₆-clusters and phenazine-based linkers, has been shown to be an effective heterogeneous donor catalyst for electron donor-acceptor (EDA) photoactivation. nih.gov This MOF was successfully used in the late-stage functionalization of bioactive molecules, including nicotinate derivatives, which are isomers of isonicotinate. nih.gov The porous and crowded environment of the MOF can enhance catalytic performance and protect active sites. nih.gov

The versatility of MOFs allows them to be used in a wide range of reactions, including oxidations, C-C bond formations, and polymerization reactions. acs.orgfrontiersin.org By choosing appropriate metal nodes and isonicotinate-based linkers, it is possible to design MOF catalysts with tailored properties for specific organic transformations, combining the advantages of high activity with the practical benefits of heterogeneous systems. rsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Isonicotinate Catalysts

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has been a focal point for the application of isonicotinate-based catalysts. organic-chemistry.orgnih.gov A notable example involves the use of a metal-organic framework, Cu(INA)2, where INA represents the isonicotinate ion. nih.gov This catalyst, along with the complex [Cu(INA)2(H2O)4], has been studied for its effectiveness in the CuAAC reaction under solvent-free conditions. nih.gov

These catalytic systems have proven to be robust, efficient, and environmentally friendly, affording a variety of 1,2,3-triazole compounds in good to excellent yields with high selectivity for the 1,4-disubstituted regioisomer. nih.gov A comparative study revealed that the Cu(INA)2-MOF exhibits superior performance in terms of both yield and regioselectivity compared to the [Cu(INA)2(H2O)4] complex. nih.gov Furthermore, the heterogeneous nature of the Cu(INA)2-MOF allows for its recovery and reuse without a significant loss of catalytic activity. nih.gov

The proposed mechanism for the CuAAC reaction catalyzed by copper complexes suggests a stepwise process that significantly lowers the activation energy compared to the uncatalyzed concerted reaction. nih.gov The copper catalyst facilitates the formation of a copper-acetylide species. nih.govnih.gov The pre-reactive complexation between the azide's secondary nitrogen and the copper of the copper-acetylide orients the reactants favorably for the cycloaddition to occur. nih.gov While the classic CuAAC reaction is often considered to involve Cu(I) species, studies on some Cu-MOFs have suggested that Cu(II) active sites may be the catalytically active species in certain cases. nih.gov

Table 1: Research Findings on Cu(INA)2 Catalysts in CuAAC Reactions

| Catalyst | Reaction Type | Conditions | Key Findings | Citations |

| Cu(INA)2-MOF | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Solvent-free | High yields and regioselectivity for 1,4-disubstituted triazoles. Catalyst is reusable. | nih.gov |

| [Cu(INA)2(H2O)4] | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Solvent-free | Good yields, but lower performance compared to Cu(INA)2-MOF. | nih.gov |

Biginelli Reaction Catalysis by Isonicotinate-Based MOFs

The Biginelli reaction, a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), has also been a target for catalysis by isonicotinate-based metal-organic frameworks. researchgate.netorganic-chemistry.org The Cu(INA)2-MOF, in addition to its efficacy in CuAAC reactions, demonstrates catalytic activity in the Biginelli reaction between aldehydes, ethyl acetoacetate, and urea (B33335), yielding the corresponding DHPMs in satisfactory amounts under mild, solvent-free conditions. nih.gov

Similar to the CuAAC, the Cu(INA)2-MOF proved to be a more effective catalyst than the [Cu(INA)2(H2O)4] complex for the Biginelli reaction. nih.gov The heterogeneous nature of the MOF again allows for its facile recovery and reuse. nih.gov Other MOFs, not necessarily containing isonicotinate but highlighting the general utility of MOFs in this reaction, have also been developed. For instance, a zinc-based MOF, ADES-1, has been shown to be an efficient heterogeneous catalyst for the Biginelli reaction. rsc.org

The proposed mechanism for the acid-catalyzed Biginelli reaction typically begins with the condensation of the aldehyde and urea to form an iminium intermediate. organic-chemistry.org This intermediate then acts as an electrophile for the nucleophilic addition of the enol of the β-ketoester. Subsequent cyclization via condensation of the resulting adduct's ketone carbonyl with the remaining urea NH2 group yields the final dihydropyrimidinone product. organic-chemistry.org The Lewis acidic metal sites within the MOF structure are believed to play a crucial role in activating the reactants and facilitating these steps.

Table 2: Catalytic Performance in the Biginelli Reaction

| Catalyst | Reactants | Conditions | Key Findings | Citations |

| Cu(INA)2-MOF | Aldehydes, ethyl acetoacetate, urea | Solvent-free, mild | Satisfactory yields of dihydropyrimidinones. Reusable catalyst. | nih.gov |

| [Cu(INA)2(H2O)4] | Aldehydes, ethyl acetoacetate, urea | Solvent-free, mild | Less effective than Cu(INA)2-MOF. | nih.gov |

| ADES-1 (Zn-based MOF) | Multicomponent Biginelli reaction | Not specified | Efficient heterogeneous catalysis. | rsc.org |

Biocatalysis and Enzymatic Transformations

The principles of catalysis extend into biological systems, where enzymes orchestrate a vast array of chemical transformations with high specificity and efficiency. Isonicotinate esters have been employed as substrates in lipase-catalyzed reactions, demonstrating the intersection of organic synthesis and biocatalysis.

Lipase-Catalyzed Synthesis Involving Isonicotinate Esters

Lipases, a class of enzymes that typically hydrolyze fats, can be utilized in non-aqueous media to catalyze esterification and transesterification reactions. scielo.br One such application is the synthesis of isonicotinic acid hydrazide (isoniazid), an important antituberculosis drug, from ethyl isonicotinate. researchgate.net

In this chemoenzymatic process, ethyl isonicotinate reacts with hydrazine (B178648) hydrate (B1144303) as the nucleophile in a 1,4-dioxane (B91453) solvent, with an immobilized lipase, Novozym 435, serving as the catalyst. researchgate.net Under specific conditions, a 52% conversion to isoniazid (B1672263) can be achieved in 24 hours. researchgate.net This lipase-catalyzed approach offers a milder alternative to traditional chemical synthesis methods. researchgate.net

The general mechanism for lipase-catalyzed ester synthesis involves the formation of an acyl-enzyme intermediate. scielo.brresearchgate.net The ester substrate first reacts with the lipase, leading to the acylation of a serine residue in the enzyme's active site. This is followed by a nucleophilic attack on the acyl-enzyme intermediate by an alcohol or, in the case of isoniazid synthesis, hydrazine, to release the final ester product and regenerate the enzyme. researchgate.net Kinetic studies of the lipase-catalyzed synthesis of isoniazid have suggested a ternary complex mechanism with dead-end inhibition by ethyl isonicotinate at high concentrations. researchgate.net

Table 3: Lipase-Catalyzed Synthesis of Isoniazid

| Enzyme | Substrates | Solvent | Key Findings | Citations |

| Novozym 435 (immobilized lipase) | Ethyl isonicotinate, hydrazine hydrate | 1,4-dioxane | 52% conversion to isoniazid in 24 hours. | researchgate.net |

Elucidation of Catalytic Reaction Mechanisms

Understanding the intricate steps of a catalytic reaction is paramount for optimizing existing catalysts and designing new, more efficient ones. The elucidation of these mechanisms often involves a combination of experimental techniques and computational modeling.

For metal-catalyzed reactions like the CuAAC, mechanistic studies help to define the roles of the metal center and ligands. In the CuAAC, the copper catalyst transforms the reaction from a concerted to a stepwise process, thereby lowering the activation barrier. nih.gov The formation of a copper-acetylide intermediate is a key step, and the geometry of the pre-reactive complex between the azide (B81097) and this intermediate dictates the regioselectivity of the reaction. nih.gov

In the context of MOF-catalyzed reactions, such as the Biginelli reaction, the mechanism is often linked to the structural features of the MOF, including the Lewis acidic metal centers and the porous structure that can concentrate reactants. nih.govresearchgate.net

For enzymatic reactions, mechanistic elucidation involves identifying the key amino acid residues in the active site and their roles in catalysis. In lipase-catalyzed reactions, a catalytic triad, typically composed of serine, histidine, and aspartate/glutamate, is responsible for the catalytic activity. jmb.or.kr The reaction proceeds through the formation of an acyl-enzyme intermediate, stabilized by an "oxyanion hole" within the active site. stanford.edu Kinetic studies, including substrate and solvent isotope effects, can help to identify the rate-limiting step of the reaction. researchgate.net For the lipase-catalyzed synthesis of isoniazid from ethyl isonicotinate, a ternary complex mechanism with substrate inhibition has been proposed based on initial rate studies and progress curve analysis. researchgate.net

The study of reaction mechanisms is a dynamic field that integrates various analytical and theoretical approaches to provide a detailed picture of how catalysts function at a molecular level. researchgate.netlibretexts.org

Chemical Derivatization and Chemical Modification Studies

Strategies for Functional Group Introduction

The isonicotinate (B8489971) scaffold, characterized by its pyridine (B92270) ring and carboxylate group, offers multiple sites for chemical modification. The nitrogen atom of the pyridine ring and the carbon atoms of the ring itself, along with the carboxylate function, serve as handles for introducing diverse chemical entities.

Acylation and alkylation are fundamental strategies for modifying the carboxylate group of isonicotinic acid, typically by converting it into esters or amides. These reactions enhance the synthetic utility of the isonicotinate moiety, creating precursors for more complex molecules.

Alkylation, most commonly in the form of esterification, is a routine modification. For instance, the synthesis of methyl isonicotinate can be achieved by reacting isonicotinic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. prepchem.com This process involves the dropwise addition of sulfuric acid to a cooled suspension of isonicotinic acid in methanol, followed by reflux. The resulting ester is then isolated after neutralization and extraction. prepchem.com Similarly, ethyl isonicotinate can be synthesized through the catalytic esterification of isonicotinic acid with ethanol. researchgate.net

Acylation reactions often aim to create "active esters," which are more reactive than simple alkyl esters and serve as effective acylating agents themselves. mdpi.comresearchgate.net A common method involves converting isonicotinic acid into isonicotinoyl chloride hydrochloride using thionyl chloride and a catalytic amount of DMF. mdpi.com This acid chloride is a versatile intermediate that can then react with various alcohols or amines. For example, reacting isonicotinoyl chloride hydrochloride with phenols like 4-nitrophenol (B140041) or pentafluorophenol (B44920) in the presence of a base such as triethylamine (B128534) yields the corresponding active phenyl esters. mdpi.com These active esters are valuable reagents for synthesizing amides, such as in the preparation of antagonists for luteinizing hormone-releasing hormone (LHRH). mdpi.comresearchgate.net

The derivatization extends to creating more complex esters by acylating various alcohols with nicotinic and isonicotinic acid chlorides, demonstrating the broad applicability of this approach. belnauka.by These fundamental reactions are crucial for creating a diverse library of isonicotinate derivatives with tailored properties.

Table 1: Examples of Acylation and Alkylation Products from Isonicotinic Acid

| Product Name | Reagents | Method | Reference |

| Methyl isonicotinate | Isonicotinic acid, Methanol, Sulfuric acid | Acid-catalyzed esterification | prepchem.com |

| Ethyl isonicotinate | Isonicotinic acid, Ethanol | Catalytic esterification | researchgate.net |

| Isonicotinic acid 4-nitrophenyl ester | Isonicotinoylchloride hydrochloride, 4-nitrophenol, Triethylamine | Acylation using acid chloride | mdpi.com |

| Isonicotinic acid pentafluorophenyl ester | Isonicotinoylchloride hydrochloride, Pentafluorophenol, Triethylamine | Acylation using acid chloride | mdpi.com |

| Isonicotinic acid N-hydroxysuccinimidyl ester | Isonicotinoylchloride hydrochloride, N-hydroxysuccinimide, Triethylamine | Acylation using acid chloride | mdpi.com |

"Click chemistry" refers to a class of reactions that are rapid, high-yield, and tolerant of various functional groups, making them ideal for molecular assembly. highfine.comacgpubs.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. acgpubs.orgglenresearch.com This strategy has been effectively used to append heterocyclic triazole moieties to the isonicotinate framework.

The general approach involves synthesizing an isonicotinate derivative bearing either an alkyne or an azide (B81097) group. This precursor is then reacted with a complementary azide or alkyne-functionalized molecule in the presence of a copper(I) catalyst. tandfonline.comfigshare.com For example, a series of 1,2,3-triazole-isonicotinate derivatives were synthesized by reacting methyl 2,6-diethynylisonicotinate with various aromatic azides. tandfonline.comfigshare.com The reaction proceeds efficiently, typically in a solvent mixture and with a reducing agent like sodium ascorbate (B8700270) to maintain copper in its active Cu(I) state. tandfonline.com

This methodology allows for the modular construction of complex molecules, where the isonicotinate core is linked to another heterocyclic system via a stable triazole bridge. tandfonline.comnih.govresearchgate.net The resulting triazole-isonicotinate hybrids are of significant interest in medicinal chemistry. The synthesis of these compounds is often confirmed through spectroscopic methods like NMR and mass spectrometry. tandfonline.com The versatility of click chemistry enables the creation of large libraries of compounds for screening and development by simply varying the azide or alkyne coupling partners. highfine.com

Table 2: Synthesis of 1,2,3-Triazole-Isonicotinate Derivatives via Click Chemistry

| Isonicotinate Precursor | Coupling Partner | Key Reagents | Product Type | Reference |

| Methyl 2,6-diethynylisonicotinate | Aromatic azides | Sodium ascorbate, Tris(benzyltriazolylmethyl)amine | Bis-triazole-isonicotinate | tandfonline.comfigshare.com |

| Methyl 2-ethynyl-6-((trimethylsilyl)ethynyl)isonicotinate | Aromatic azides | Sodium ascorbate, Tris(benzyltriazolylmethyl)amine | Mono-triazole-isonicotinate | tandfonline.com |

| Isonicotinic acid hydrazide (converted to precursors) | Various reagents | Carbon disulfide, Hydrazine (B178648) hydrate (B1144303) | 1,2,4-triazole derivatives | nih.gov |

Derivatization for Analytical and Synthetic Utility

Modifying the chemical structure of sodium isonicotinate is often a prerequisite for its analysis or for tailoring its properties as a building block in larger molecular structures.

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. wdh.ac.id For compounds like isonicotinic acid, esterification to a more volatile form, such as a methyl ester, is a common strategy for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This conversion increases the analyte's volatility and improves its chromatographic behavior. Nicotinate (B505614) derivatives, alongside picolinate (B1231196) derivatives, have been successfully used to analyze long-chain fatty acids and alcohols from biological samples using GC/MS. nih.gov

For liquid chromatography (LC), derivatization can be employed to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. nih.gov While direct analysis of this compound is possible, derivatization can be crucial when dealing with complex matrices or when aiming to detect trace amounts. epa.govthermofisher.com

Spectrometric analysis is indispensable for characterizing derivatized isonicotinates. Techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure of newly synthesized derivatives. tandfonline.comnih.govmdpi.com For example, in the synthesis of 1,2,3-triazole-isonicotinate derivatives, NMR is used to identify characteristic signals for the triazole ring protons and carbons, while mass spectrometry confirms the molecular weight of the final product. tandfonline.com Similarly, FTIR analysis helps identify key functional groups and their modifications, such as the carbonyl stretching frequencies in esters and the characteristic vibrations of the pyridine ring. mdpi.comshd-pub.org.rs

This compound and its derivatives are excellent ligands in coordination chemistry, capable of binding to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. researchgate.net Chemical modification of the isonicotinate ligand is a powerful tool for tuning the resulting coordination complex's structure, dimensionality, and properties. acs.org

By introducing substituents onto the pyridine ring, chemists can alter the ligand's electronic properties and steric profile, thereby influencing how it coordinates to a metal center. For example, the introduction of halo-substituents (e.g., chlorine, bromine) to the pyridine ring of nicotinate ligands has been shown to affect the resulting coordination network with palladium(II) and sodium ions. acs.org These modifications can dictate whether a monomeric complex or a higher-dimensional coordination polymer is formed. acs.org

The formation of heterometallic coordination polymers, which contain different metal ions within a single framework, can lead to materials with enhanced or synergistic properties. acs.orgdb-thueringen.de The isonicotinate ligand can act as a bridge, linking different metal centers to create extended one-, two-, or three-dimensional networks. researchgate.net The specific coordination mode of the isonicotinate (e.g., monodentate, bidentate, bridging) can be controlled by factors such as the choice of metal ion, the presence of other ligands, and the reaction conditions, all of which are influenced by the initial modifications made to the isonicotinate structure itself. mdpi.comacs.org

Structure-Reactivity Relationships in Modified Isonicotinate Systems

The concept of a structure-reactivity relationship (SRR) posits that a molecule's chemical structure dictates its reactivity. acs.orgchemrxiv.org In modified isonicotinate systems, this principle is evident in how even subtle structural changes can lead to significant differences in chemical behavior and properties.

Modifying the electronic environment of the isonicotinate ring system directly impacts its reactivity. For instance, introducing electron-withdrawing groups (like halogens) or electron-donating groups alters the electron density on the pyridine nitrogen and the aromatic ring. This, in turn, affects the ligand's ability to coordinate with metals and its susceptibility to participate in reactions like electrophilic or nucleophilic substitutions. acs.org Theoretical studies using quantum mechanical computations can rationalize and predict these regioselective reactivities by correlating them with parameters like molecular electrostatic potential values. acs.org

In the context of coordination chemistry, the structure of the modified isonicotinate ligand determines the geometry and stability of the resulting metal complex. acs.org For example, DFT calculations have shown that trans isomers of palladium(II) complexes with halonicotinate ligands are more stable than their cis counterparts. acs.org The stability of the final coordination network is a direct consequence of the ligand's structure and its ability to form specific bonds, such as Na–O(carboxylate) bonds. acs.org

Q & A

Q. What guidelines ensure transparent reporting of this compound’s antioxidant activity in peer-reviewed studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.